

Technical Guide: N-Benzoylanthranilate and its Derivatives in Drug Development

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Compound of Interest

Compound Name: **N-Benzoylanthranilate**

Cat. No.: **B1266099**

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This technical guide provides an in-depth overview of **N-Benzoylanthranilate**, its corresponding acid form N-Benzoylanthranilic acid, and their relevance in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

Chemical Identification and Properties

N-Benzoylanthranilate is the conjugate base of N-Benzoylanthranilic acid. The CAS number is often used interchangeably for both the acid and its salt.

Identifier	Value	Reference
Compound Name	N-Benzoylanthranilate	
Synonyms	2-benzamidobenzoate, N-benzoylanthranilate	PubChem
IUPAC Name	2-benzamidobenzoate	PubChem
CAS Number	579-93-1	PubChem
Molecular Formula	$C_{14}H_{10}NO_3^-$	PubChem
Molecular Weight	240.23 g/mol	PubChem

The properties of the conjugate acid, N-Benzoylanthranilic acid, are crucial for its handling and application in research.

Property	Value	Reference
Compound Name	N-Benzoylanthranilic acid	
Synonyms	2-(Benzoylamino)benzoic acid, 2-benzamidobenzoic acid	PubChem
IUPAC Name	2-(benzoylamino)benzoic acid	PubChem
Molecular Formula	C ₁₄ H ₁₁ NO ₃	PubChem
Molecular Weight	241.24 g/mol	PubChem
Melting Point	183 °C	PubChem
Boiling Point	341-342 °C	PubChem
Solubility	Slightly soluble in water, soluble in ethanol.	PubChem
Appearance	White solid with a fruity aroma.	Joint FAO/WHO Expert Committee on Food Additives (JECFA)

Biological Activity and Therapeutic Potential

Derivatives of N-Benzoylanthranilic acid have emerged as significant molecules in drug discovery, primarily as inhibitors of aldo-keto reductase (AKR) enzymes, with a particular selectivity for the AKR1C3 isoform.[1][2]

AKR1C3 is a key enzyme involved in the biosynthesis of steroid hormones and the metabolism of prostaglandins.[1] Its inhibition is a therapeutic strategy for various conditions, including hormone-dependent cancers like prostate and breast cancer, as well as other malignancies.

The inhibitory activity of several N-Benzoyl anthranilic acid derivatives against AKR1C isoforms has been quantified, with some compounds showing high selectivity for AKR1C3.[1]

Compound	IC ₅₀ on AKR1C1 (μ M)	IC ₅₀ on AKR1C2 (μ M)	IC ₅₀ on AKR1C3 (μ M)
Derivative 9	> 50	> 50	2.5
Derivative 10	> 50	> 50	0.31
Derivative 11	> 50	> 50	1.3
Derivative 12	> 50	> 50	0.88
Derivative 13	> 50	> 50	0.35

Data extracted from a study on N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3.[\[1\]](#)

Experimental Protocols

Synthesis of N-Benzoylanthranilic Acid

A standard method for the synthesis of N-Benzoylanthranilic acid involves the acylation of anthranilic acid with benzoyl chloride.

Materials:

- Anthranilic acid
- Benzoyl chloride
- 10% Sodium hydroxide solution
- Concentrated Hydrochloric acid
- Diethyl ether
- Distilled water

Procedure:

- Dissolve a specific molar equivalent of anthranilic acid in a 10% sodium hydroxide solution in a flask, and cool the mixture in an ice bath.
- Slowly add a slight molar excess of benzoyl chloride to the stirred solution.
- Continue stirring the mixture for approximately one hour, allowing it to come to room temperature.
- Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted benzoyl chloride and other non-polar impurities.
- Collect the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate is formed.
- Filter the precipitate, wash it with cold distilled water, and then dry it.
- Recrystallize the crude product from an appropriate solvent, such as ethanol-water, to obtain pure N-Benzoylanthranilic acid.

Aldo-Keto Reductase (AKR1C3) Inhibition Assay

This protocol outlines the methodology for assessing the inhibitory activity of **N-Benzoylanthranilate** derivatives on the AKR1C3 enzyme.[\[1\]](#)

Materials:

- Recombinant human AKR1C3 enzyme
- Phosphate buffer (100 mM, pH 9.0)
- Triton X-114 (0.005%)
- DMSO (as a co-solvent)
- Substrate (e.g., a suitable ketone or aldehyde)
- NAD^+ (2.3 mM)
- **N-Benzoylanthranilate** derivatives (test compounds)

Procedure:

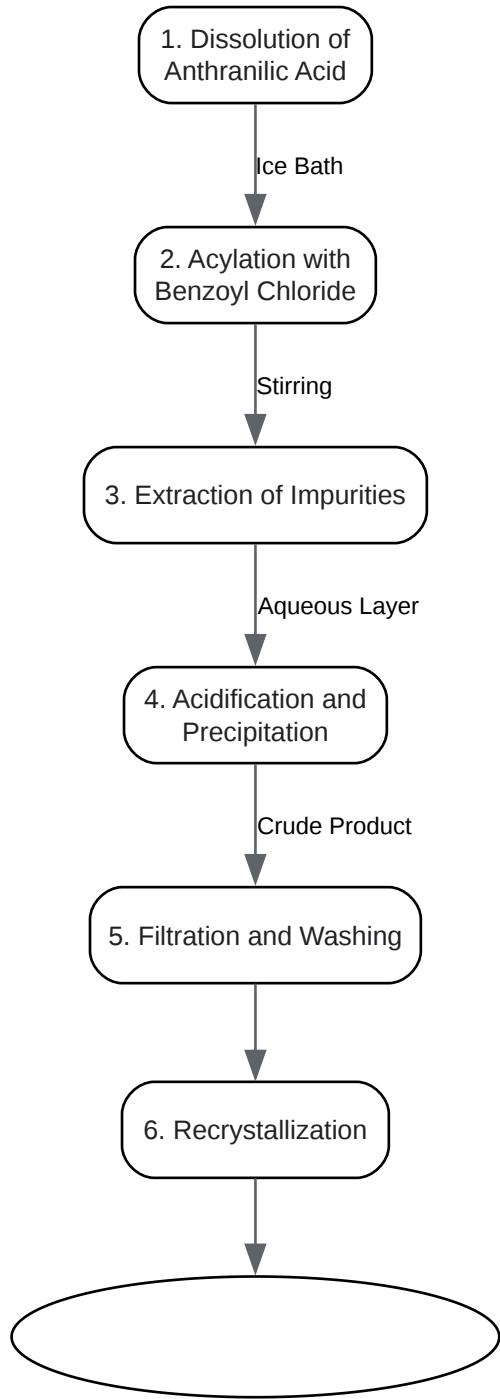
- Prepare a reaction mixture in a 300 μ L volume containing 100 mM phosphate buffer (pH 9.0), 0.005% Triton X-114, and 5% DMSO.
- Add the AKR1C3 enzyme to a final concentration of 1.5 μ M.
- Add the substrate at a concentration less than its Michaelis constant (K_m), for instance, 100 μ M.
- Introduce the test compounds at the desired screening concentration (e.g., 10 μ M).
- Initiate the reaction by adding NAD⁺ to a final concentration of 2.3 mM.
- Monitor the reaction progress by measuring the change in absorbance at 340 nm, which corresponds to the formation of NADH.
- For compounds showing significant inhibition (e.g., >30%), determine the IC₅₀ values by performing the assay with a range of inhibitor concentrations.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of N-Benzoylanthranilic acid.

Synthesis Workflow of N-Benzoylanthranilic Acid

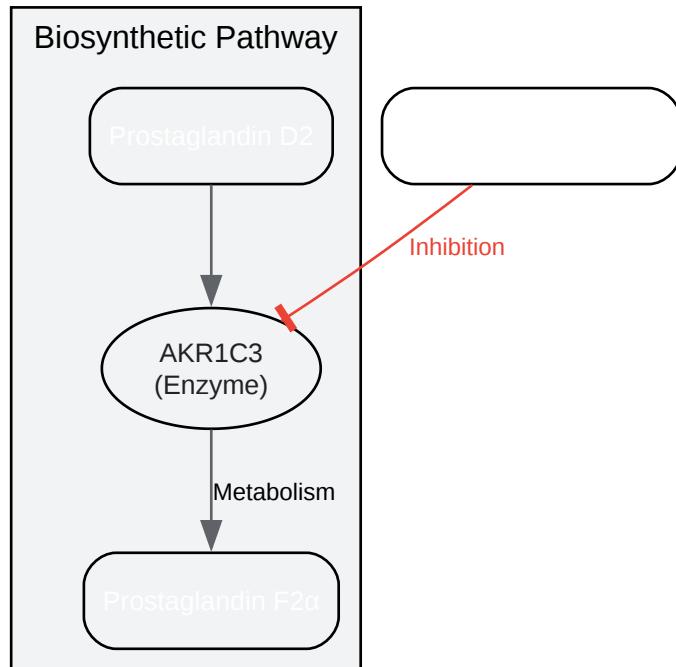
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Caption: A flowchart of the synthesis and purification process for N-Benzoylanthranilic acid.

Signaling Pathway Inhibition

This diagram depicts the inhibitory action of **N-Benzoylanthranilate** derivatives on the AKR1C3 enzyme within a biological pathway.

Inhibition of AKR1C3 by N-Benzoylanthranilate Derivatives



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Caption: The inhibitory effect of **N-Benzoylanthranilate** derivatives on the AKR1C3-mediated metabolic pathway.

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References

- 1. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

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